LL-37 GKE Trifluoroacetate

Vue d'ensemble

Description

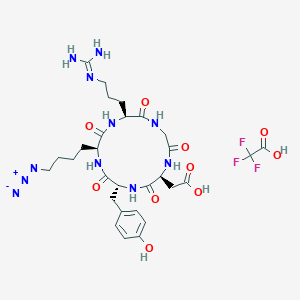

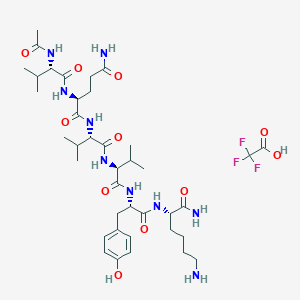

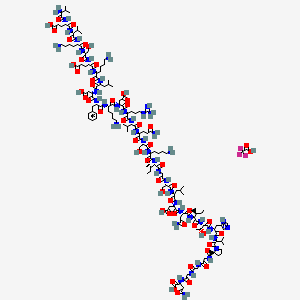

LL-37 GKE Trifluoroacetate is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. This compound is known for its potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. It is particularly notable for its ability to disrupt microbial membranes, making it a valuable tool in both research and therapeutic applications .

Mécanisme D'action

Target of Action

LL-37 GKE Trifluoroacetate, an active domain of LL-37, primarily targets ATP-binding cassette transporter 2, subfamily G (ABCG2) and exhibits antibacterial activity . It is also known to have anticancer properties .

Mode of Action

This compound interacts with its targets by inhibiting the ATPase activity of ABCG2 when used at a concentration of 1 µM . It also exhibits antimicrobial activities, regulates inflammation, and neutralizes lipopolysaccharides from Gram-negative bacteria .

Biochemical Pathways

It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .

Pharmacokinetics

It is soluble in dmso and pbs (ph 72) at concentrations of ≥10 mg/ml , which may influence its bioavailability.

Result of Action

This compound exhibits multiple protective actions. For instance, it has been found to improve the survival of septic mice by suppressing macrophage pyroptosis that induces the release of pro-inflammatory cytokines . It also significantly reduces the bacterial load in the peritoneal exudates and blood .

Action Environment

It is known that the peptide is stored under inert gas and at a temperature of -20°c , suggesting that these conditions may be important for maintaining its stability and efficacy.

Analyse Biochimique

Biochemical Properties

LL-37 GKE Trifluoroacetate interacts with various biomolecules, including enzymes and proteins. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction demonstrates the peptide’s role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

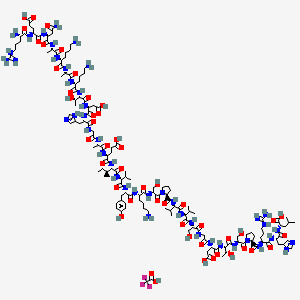

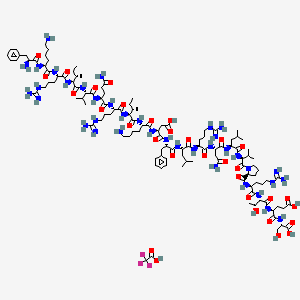

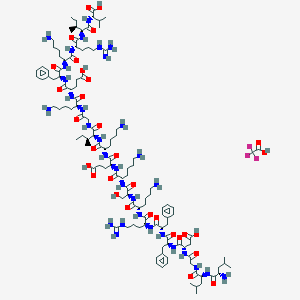

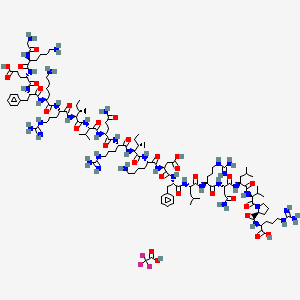

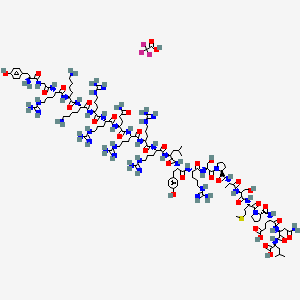

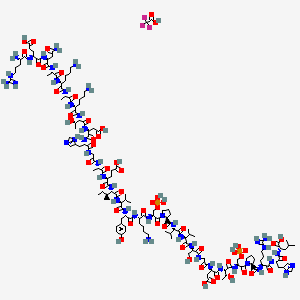

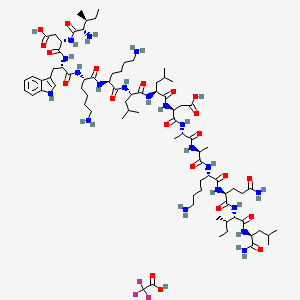

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been demonstrated that the antimicrobial human LL-37 active core self-assembles into a protein fibril of densely packed helices . This self-assembly is thought to underlie its interactions with and disruption of negatively charged lipid bilayers, such as bacterial membranes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood in polybacterial septic mice

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LL-37 GKE Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

LL-37 GKE Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues, affecting its activity.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Specific amino acids within the peptide can be substituted to alter its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Applications De Recherche Scientifique

LL-37 GKE Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in innate immunity and its interactions with microbial membranes.

Medicine: Explored as a potential therapeutic agent for treating infections and modulating immune responses.

Industry: Utilized in the development of antimicrobial coatings and materials

Comparaison Avec Des Composés Similaires

Similar Compounds

LL-37: The full-length human cathelicidin peptide.

Magainin II: An antimicrobial peptide from amphibians.

Bactenecin: A bovine antimicrobial peptide.

β-Defensin 1: A human antimicrobial peptide.

Uniqueness

LL-37 GKE Trifluoroacetate is unique due to its enhanced antimicrobial activity compared to the full-length LL-37. This increased activity is attributed to specific modifications in its amino acid sequence, which improve its ability to interact with microbial membranes and enhance its stability .

Propriétés

IUPAC Name |

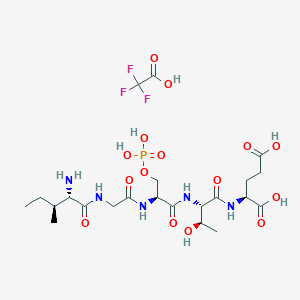

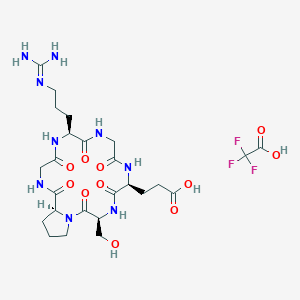

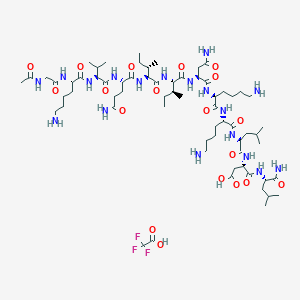

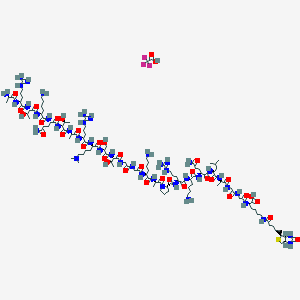

(4S)-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNOBEXPWSIAKM-URRJLKHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H203F3N38O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2727.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)